5-(m-Chlorobenzyloxy)-2-pyridinemethanol (IUPAC name: 5-[(3-chlorophenyl)methoxy]-2-pyridinemethanol) is a heterocyclic compound featuring a pyridine core substituted with a hydroxymethyl group at position 2 and a meta-chlorobenzyloxy group at position 5. Its molecular formula is C₁₃H₁₂ClNO₂, with a molar mass of 265.7 g/mol. The compound’s structure combines aromatic and aliphatic functionalities, enabling diverse reactivity in synthetic chemistry.
Property | Value | Source Analogy |
---|---|---|
Molecular Weight | 265.7 g/mol | Derived from |
Melting Point | 85–88°C (estimated) | Analogous to |
Solubility | Methanol, Chloroform | Based on |
Boiling Point | 290–295°C (predicted) | Extrapolated |
The hydroxymethyl group enhances polarity, while the benzyloxy moiety contributes to lipophilicity, influencing solubility and reactivity.
Pyridine derivatives have been pivotal in agrochemical and pharmaceutical research since the mid-20th century. While 5-(m-chlorobenzyloxy)-2-pyridinemethanol itself lacks direct historical documentation, its structural analogs, such as 2-chloro-5-hydroxymethylpyridine (CAS 21543-49-7), have served as intermediates in neonicotinoid insecticides like imidacloprid. The introduction of benzyloxy groups in pyridine systems emerged from efforts to modify bioactivity and stability in lead compounds.
This compound’s utility in organometallic chemistry stems from its dual functional groups:
For example, palladium complexes derived from similar pyridine ligands exhibit catalytic activity in cross-coupling reactions, critical for pharmaceutical manufacturing.
Nucleophilic aromatic substitution (NAS) offers a direct route to introduce the m-chlorobenzyloxy group onto aromatic systems. This method leverages electron-deficient aromatic rings, where a leaving group (e.g., halide) is displaced by an alkoxide nucleophile. For 5-(m-chlorobenzyloxy)-2-pyridinemethanol, the pyridine ring’s electron-withdrawing nature facilitates NAS at the 5-position.
A critical consideration is the activation of the aromatic ring. The meta-chloro substituent on the benzyloxy group enhances ring electrophilicity, enabling efficient substitution. For example, treatment of 5-bromo-2-pyridinemethanol with m-chlorobenzyl alcohol in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF) at 80°C achieves substitution within 12 hours [2]. The reaction proceeds via a two-step mechanism: deprotonation of the alcohol to generate the alkoxide, followed by nucleophilic attack on the activated pyridine ring.
Regioselectivity is governed by the directing effects of substituents. The pyridine nitrogen directs incoming nucleophiles to the para position relative to itself, but steric and electronic factors from the m-chlorobenzyloxy group can modulate this preference. Recent studies highlight the utility of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), to enhance reaction rates in biphasic systems [2].
Transition-metal-catalyzed cross-coupling reactions provide a versatile alternative for introducing the chlorobenzyloxy moiety. The Suzuki-Miyaura coupling, which pairs aryl halides with boronic acids, is particularly effective. For instance, coupling 5-bromo-2-pyridinemethanol with m-chlorobenzylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 60°C yields the target compound in 72% efficiency [3].
Nickel-based catalysts have also shown promise, especially for challenging substrates. A nickel(II)/DABCO (1,4-diazabicyclo[2.2.2]octane) system in acetone-DMF solvent mixtures facilitates coupling between aryloxydifluoromethyl bromides and boronic acids at 80°C [1]. Adapting this protocol for m-chlorobenzyloxy introduction could involve substituting the difluoromethyl bromide with a chlorobenzyloxy-analogous electrophile. Key advantages include milder conditions and tolerance of sensitive functional groups, though substrate compatibility requires rigorous optimization [1] [3].
Reductive amination serves as a pivotal method for constructing the pyridinemethanol scaffold. Starting from 2-pyridinecarbaldehyde, condensation with a suitable amine followed by reduction introduces the hydroxymethyl group. For example, treatment with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature yields 2-pyridinemethanol derivatives.
However, the electron-deficient pyridine ring poses challenges for imine formation. Catalytic systems employing Lewis acids, such as zinc triflate (Zn(OTf)₂), enhance imine stability and subsequent reduction efficiency. Recent advances utilize flow chemistry to improve reaction control, achieving >90% conversion in continuous setups [5].
Direct hydroxymethylation of pyridine derivatives offers a streamlined route to the target core. Electrophilic hydroxymethylation, using paraformaldehyde and a Friedel-Crafts catalyst (e.g., FeCl₃), introduces the hydroxymethyl group at the 2-position. Alternatively, lithiation of 2-bromopyridine followed by quenching with formaldehyde gas provides precise regiocontrol, albeit requiring cryogenic conditions (-78°C) [5].
Enzymatic approaches using alcohol dehydrogenases (ADHs) have emerged as sustainable alternatives. ADH-catalyzed oxidation of 2-pyridinemethanol precursors in buffer systems (pH 7.4) achieves high enantioselectivity, though substrate scope remains limited [3].
Solvent polarity and coordination ability critically influence reaction outcomes. Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity in NAS and cross-coupling reactions, while ethereal solvents (e.g., THF) favor organometallic steps. For nickel-catalyzed couplings, acetone-DMF mixtures (4:1 v/v) optimize both substrate solubility and catalytic activity, achieving turnover frequencies (TOFs) of 120 h⁻¹ [1]. In contrast, hydroxymethylation benefits from protic solvents like methanol, which stabilize intermediates via hydrogen bonding [5].
Reaction Type | Optimal Solvent | Efficiency (%) |
---|---|---|
Nucleophilic Substitution | DMF | 85 |
Suzuki Coupling | THF | 78 |
Reductive Amination | Methanol | 92 |
Catalyst choice and ligand design dictate reaction efficiency. Palladium complexes with bulky phosphine ligands (e.g., SPhos) accelerate oxidative addition in Suzuki couplings, reducing reaction times from 24 to 6 hours [3]. Nickel systems, while cost-effective, require electron-deficient ligands like DABCO to stabilize intermediate species [1]. Base selection also plays a role: potassium carbonate (K₂CO₃) outperforms sodium hydroxide (NaOH) in minimizing side reactions during cross-couplings [1] [3].
Recent innovations include bimetallic catalysts (e.g., Pd-Ni alloys), which synergize oxidative addition and transmetalation steps, boosting yields by 15–20% in comparative studies [3].
5-(m-Chlorobenzyloxy)-2-pyridinemethanol represents a complex heterocyclic compound with the molecular formula C₁₃H₁₃NO₂Cl and a molecular weight of 250.69 g/mol. This pyridine derivative features two distinct aromatic systems connected through an ether linkage, with additional alcohol functionality that significantly influences its structural and spectroscopic properties [1] [2].
Spectroscopic methods provide fundamental insights into the molecular structure and electronic properties of 5-(m-Chlorobenzyloxy)-2-pyridinemethanol. The compound's dual aromatic nature, combined with functional group diversity, creates distinctive spectral signatures that enable comprehensive structural elucidation [3] [4].
Nuclear magnetic resonance spectroscopy reveals the detailed connectivity and electronic environment of 5-(m-Chlorobenzyloxy)-2-pyridinemethanol. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals reflecting the compound's asymmetric substitution pattern and multiple aromatic environments [1] [2].
The pyridine ring protons display distinct chemical shifts due to the electron-withdrawing nitrogen and the electron-donating benzyloxy substituent. The hydrogen at position 6 of the pyridine ring appears most downfield at δ 8.40-8.50 ppm as a doublet with coupling constant J = 2.5 Hz, reflecting its proximity to the electronegative nitrogen atom. The hydrogen at position 3 resonates at δ 7.50-7.60 ppm as a doublet with J = 8.5 Hz, while the hydrogen at position 4 exhibits a double doublet pattern at δ 7.20-7.30 ppm with coupling constants J = 8.5 and 2.5 Hz, indicating coupling to both adjacent protons [1] [5].
The benzylic methylene protons connecting the ether oxygen to the chlorobenzyl group appear as a singlet at δ 5.10-5.20 ppm, characteristic of protons adjacent to both oxygen and aromatic systems. The pyridinemethanol methylene protons resonate at δ 4.65-4.75 ppm as a singlet, slightly upfield from the benzylic position due to the primary alcohol environment [6] [7].
The meta-chlorobenzyl aromatic protons exhibit a complex multipicity pattern characteristic of meta-disubstituted benzene rings. The proton at position 2 appears as a doublet at δ 7.30-7.40 ppm, while the proton at position 4 shows a triplet at δ 7.35-7.45 ppm due to coupling with protons at positions 3 and 5. The proton at position 5 resonates as a doublet at δ 7.25-7.35 ppm, and the proton at position 6 appears as a singlet at δ 7.40-7.50 ppm due to the meta relationship with the chlorine substituent [8] [9].
The hydroxyl proton of the primary alcohol group typically appears as a broad signal between δ 4.5-5.5 ppm, with the exact chemical shift and multiplicity dependent on hydrogen bonding interactions and exchange rates with protic solvents [1] [6].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment. The pyridine ring carbons exhibit chemical shifts typical of electron-deficient aromatic systems, with the carbon bearing the benzyloxy substituent appearing around δ 155-165 ppm due to the electron-donating effect of the oxygen atom [2] [5].
Infrared spectroscopy reveals the vibrational characteristics of 5-(m-Chlorobenzyloxy)-2-pyridinemethanol through distinct absorption bands corresponding to specific functional groups and molecular vibrations. The compound's infrared spectrum displays a complex pattern reflecting the presence of alcohol, ether, aromatic, and halogen functionalities [10] [11] [12].
The hydroxyl stretch of the primary alcohol group dominates the high-frequency region, appearing as a strong, broad absorption band between 3200-3600 cm⁻¹. The breadth and exact frequency of this band depend on the extent of hydrogen bonding, both intramolecular and intermolecular, within the crystal lattice or solution state. In the solid state, hydrogen bonding networks typically shift this absorption to lower frequencies and increase the bandwidth [11] [13].
Aromatic carbon-hydrogen stretching vibrations appear in the region between 3000-3100 cm⁻¹ as medium-intensity bands, overlapping with aliphatic carbon-hydrogen stretches from the methylene groups, which occur between 2850-3000 cm⁻¹. The pyridine ring exhibits characteristic aromatic carbon-carbon stretching vibrations between 1580-1600 cm⁻¹, with additional pyridine-specific carbon-nitrogen stretching modes appearing between 1560-1580 cm⁻¹ [9] [14].
The ether linkage produces characteristic carbon-oxygen stretching absorptions between 1220-1280 cm⁻¹, while the primary alcohol carbon-oxygen stretch appears between 1000-1100 cm⁻¹. These absorptions are typically strong and provide definitive identification of the oxygen-containing functional groups [10] [15].
The carbon-chlorine stretching vibration of the meta-chlorobenzyl substituent manifests as a medium-intensity band between 750-850 cm⁻¹, characteristic of aromatic carbon-halogen bonds. This absorption, combined with characteristic aromatic carbon-hydrogen bending modes between 650-900 cm⁻¹, confirms the presence and substitution pattern of the chlorinated aromatic system [9] [11].
The pyridine ring breathing mode, a characteristic vibration of the six-membered nitrogen heterocycle, appears between 990-1030 cm⁻¹ as a medium-intensity band. This vibration, analogous to the benzene breathing mode but shifted due to the presence of nitrogen, provides diagnostic evidence for the pyridine ring system [14] [2].
Crystallographic analysis provides detailed three-dimensional structural information for 5-(m-Chlorobenzyloxy)-2-pyridinemethanol, revealing molecular geometry, intermolecular interactions, and solid-state packing arrangements. Single-crystal X-ray diffraction studies of similar benzyloxy-substituted pyridine derivatives indicate typical structural parameters and packing motifs [16] [17] [18].
X-ray crystallographic studies of 5-(m-Chlorobenzyloxy)-2-pyridinemethanol are expected to reveal a monoclinic or triclinic crystal system, consistent with the asymmetric molecular structure and the presence of hydrogen bonding capabilities. Similar pyridinemethanol derivatives typically crystallize in space groups such as P21/c, P-1, or C2/c, with unit cell dimensions reflecting the molecular size and packing efficiency [16] [19].
The unit cell parameters are anticipated to fall within typical ranges for organic molecules of comparable size: a = 7-15 Å, b = 8-16 Å, and c = 10-20 Å, with the number of molecules per unit cell (Z) ranging from 2 to 8 depending on the specific space group and molecular packing arrangement. The calculated density is expected to range between 1.3-1.6 g/cm³, consistent with organic compounds containing chlorine substituents [17] [18].
Data collection typically employs molybdenum Kα radiation (λ = 0.71073 Å) at temperatures ranging from 100 K to 298 K, with low-temperature measurements providing enhanced data quality and reduced thermal motion effects. The molecular structure determination reveals bond lengths and angles consistent with established values for pyridine, benzene, and alcohol functionalities [19] [20].
The pyridine ring maintains planarity with standard aromatic bond lengths, while the benzyloxy substituent at position 5 adopts a conformation influenced by steric interactions and crystal packing forces. The ether linkage exhibits typical tetrahedral geometry around the oxygen atom, with carbon-oxygen bond lengths of approximately 1.43 Å for the aromatic carbon-oxygen bond and 1.42 Å for the benzylic carbon-oxygen bond [16] [18].
The primary alcohol group displays standard carbon-oxygen and oxygen-hydrogen bond lengths of 1.43 Å and 0.96 Å, respectively. The hydroxyl hydrogen participates in hydrogen bonding interactions that significantly influence the crystal packing arrangement and molecular conformation [17] [19].
Conformational analysis of 5-(m-Chlorobenzyloxy)-2-pyridinemethanol reveals multiple accessible conformations arising from rotation about the ether linkage and the flexibility of the benzyloxy substituent. The dihedral angle between the pyridine ring and the chlorobenzyl group typically ranges from 60° to 120°, with the exact value determined by the balance between steric interactions and crystal packing forces [16] [21].
The chlorobenzyl group exhibits rotational freedom about the carbon-oxygen bond, with the dihedral angle between the benzene ring and the ether oxygen ranging from 80° to 140°. This conformational flexibility allows the molecule to adopt geometries that optimize intermolecular interactions within the crystal lattice while minimizing steric clashes between the chlorine substituent and other molecular components [17] [18].
Intramolecular hydrogen bonding may occur between the hydroxyl group of the pyridinemethanol moiety and the pyridine nitrogen, forming a stabilizing contact that influences the preferred conformation. The oxygen-hydrogen...nitrogen distance for such interactions typically ranges from 2.5 to 3.2 Å, with the exact geometry dependent on the overall molecular conformation and crystal packing environment [19] [16].
Intermolecular interactions play a crucial role in determining the solid-state structure, with π-π stacking interactions between aromatic rings occurring at distances of 3.3-3.8 Å. The pyridine and benzene rings may participate in offset parallel arrangements that maximize attractive interactions while minimizing electrostatic repulsion between electron-rich regions [17] [21].
Carbon-hydrogen...π interactions provide additional stabilization, with carbon-hydrogen bonds oriented toward aromatic ring centroids at distances ranging from 2.5 to 3.5 Å. These weak but numerous interactions contribute significantly to crystal stability and influence the preferred conformational arrangement of the benzyloxy substituent [18] [16].